2-Hydrazino-4,5-dimethyl-1,3-benzothiazole
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Description
2-Hydrazino-4,5-dimethyl-1,3-benzothiazole is a chemical compound with the IUPAC name (2E)-4,5-dimethyl-1,3-benzothiazol-2 (3H)-one hydrazone . It has a molecular weight of 193.27 and is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3S/c1-5-3-4-7-8(6(5)2)11-9(12-10)13-7/h3-4H,10H2,1-2H3,(H,11,12) . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 193.27 . Its IUPAC name is (2E)-4,5-dimethyl-1,3-benzothiazol-2 (3H)-one hydrazone .Mechanism of Action
Target of Action
A similar compound, ido1-in-1, is known to inhibit indoleamine 2,3-dioxygenase 1 (ido1) . IDO1 is a tryptophan-catabolizing enzyme that plays a crucial role in various physiological and pathological processes, including immune response, neurotransmission, and cell proliferation .
Mode of Action
If it acts similarly to IDO1-IN-1, it may inhibit the activity of its target enzyme, leading to changes in the metabolic pathways involving the target .
Biochemical Pathways
If it acts like IDO1-IN-1, it could impact the kynurenine pathway, which is the primary route of tryptophan catabolism, leading to the production of several bioactive metabolites .
Result of Action
If it acts like IDO1-IN-1, it could lead to the inhibition of IDO1, potentially affecting immune response, neurotransmission, and cell proliferation .
Properties
IUPAC Name |
(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-5-3-4-7-8(6(5)2)11-9(12-10)13-7/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWWXUWDOBGVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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